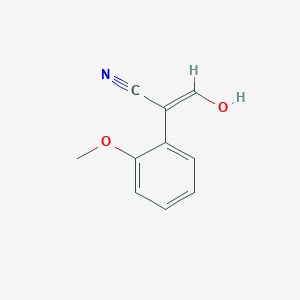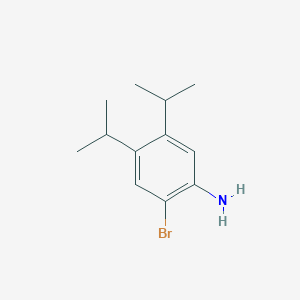
3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine is a complex organic compound that belongs to the class of piperidines This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine typically involves multiple steps. One common method includes the bromination of 2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Aplicaciones Científicas De Investigación
3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methoxy-1-methylbenzene
- 1-Bromo-3-methoxy-2-methylbenzene
Comparison
Compared to similar compounds, 3-Bromo-2-methoxy-1-(4-methylbenzene-1-sulfonyl)piperidine is unique due to the presence of the piperidine ring and the sulfonyl group. These structural features contribute to its distinct chemical reactivity and potential applications. The presence of the sulfonyl group, in particular, enhances its solubility and stability, making it more suitable for certain industrial and research applications.
Propiedades
Número CAS |
827575-52-0 |
|---|---|
Fórmula molecular |
C13H18BrNO3S |
Peso molecular |
348.26 g/mol |
Nombre IUPAC |
3-bromo-2-methoxy-1-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18BrNO3S/c1-10-5-7-11(8-6-10)19(16,17)15-9-3-4-12(14)13(15)18-2/h5-8,12-13H,3-4,9H2,1-2H3 |
Clave InChI |
ZJIWNNPCYGTCCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


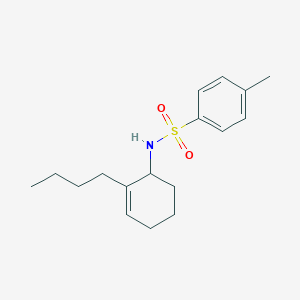
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
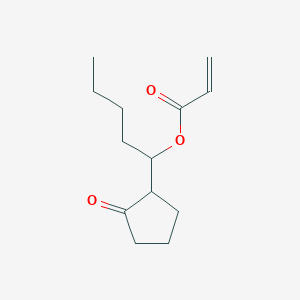
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
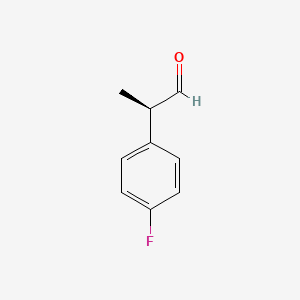
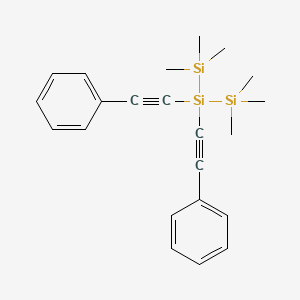
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
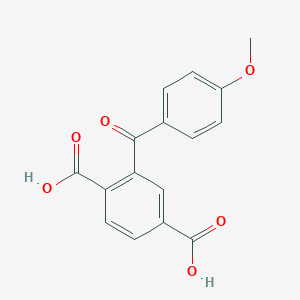
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
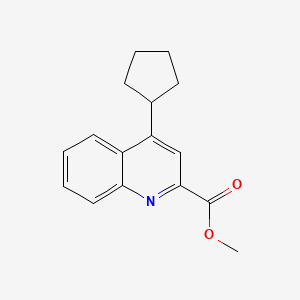
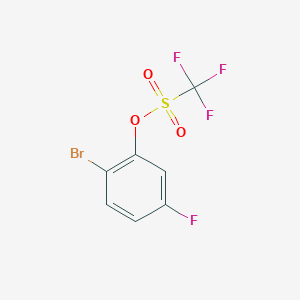
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
